molecular formula C12H12O3 B11895876 2-Ethyl-7-hydroxy-5-methyl-4H-chromen-4-one CAS No. 62036-42-4

2-Ethyl-7-hydroxy-5-methyl-4H-chromen-4-one

Cat. No.: B11895876
CAS No.: 62036-42-4
M. Wt: 204.22 g/mol
InChI Key: DBAQTPJYPSIYMD-UHFFFAOYSA-N
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Description

2-Ethyl-7-hydroxy-5-methyl-4H-chromen-4-one is a compound belonging to the class of chromones, which are oxygen-containing heterocycles Chromones are known for their diverse biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-7-hydroxy-5-methyl-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific conditions. One common method includes the reaction of 2-benzylidene malononitriles with substituted resorcinols in the presence of methanol and calcium hydroxide at room temperature . This one-pot synthesis is efficient and yields the desired chromone derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of green solvents and catalysts is often preferred to minimize environmental impact. Techniques such as distillation and solvent extraction are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-7-hydroxy-5-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can alter the oxidation state of the compound, leading to different derivatives.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

2-Ethyl-7-hydroxy-5-methyl-4H-chromen-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-7-hydroxy-5-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-7-hydroxy-5-methyl-4H-chromen-4-one stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

62036-42-4

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

2-ethyl-7-hydroxy-5-methylchromen-4-one

InChI

InChI=1S/C12H12O3/c1-3-9-6-10(14)12-7(2)4-8(13)5-11(12)15-9/h4-6,13H,3H2,1-2H3

InChI Key

DBAQTPJYPSIYMD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)C2=C(O1)C=C(C=C2C)O

Origin of Product

United States

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